2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
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Overview
Description
The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Scientific Research Applications
- Anti-Inflammatory Agents : Researchers investigate its potential as an anti-inflammatory agent due to its structural features and potential interactions with cellular pathways .
- Retro-Michael Reactions : The compound can undergo retro-Michael reactions, which are useful in organic synthesis. Researchers utilize it as a building block for more complex molecules .
Medicinal Chemistry and Drug Development
Organic Synthesis
Mechanism of Action
Target of Action
The compound’s primary targets appear to be the serine-threonine kinase SGK1 and cholinesterase (AChE and BChE) . SGK1 is a protein kinase involved in cellular stress response and survival, and it has been implicated in several types of solid tumors . Cholinesterase enzymes are critical for nerve function, and their inhibition has potential implications for neurological disorders .
Mode of Action
The compound acts as an inhibitor of SGK1 , demonstrating promising activity at low micromolar concentrations . It also shows a selective inhibition potential against cholinesterase, suggesting a neuroprotective role .
Result of Action
The compound’s action results in the inhibition of SGK1 , which has been linked to antineoplastic effects on several types of solid tumors, such as hepatocellular carcinoma, glioblastoma multiforme, and ovarian cancer . Its potential cholinesterase inhibition suggests a role as a neuroprotective agent for acetylcholinesterase-linked neurological disorders .
Future Directions
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-4-9-19(15(2)10-14)26-21-18(11-25-26)22(24-13-23-21)29-12-20(27)16-5-7-17(28-3)8-6-16/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCNMSQMHDUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |
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